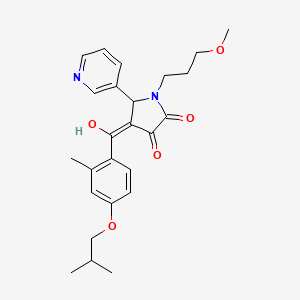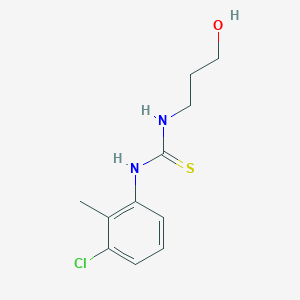![molecular formula C20H21ClN2O3 B3986944 methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986944.png)
methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride
説明
Methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride, also known as MEQ, is a chemical compound that belongs to the quinolinecarboxylate family. It is widely used in scientific research applications due to its unique properties and mechanism of action. MEQ is synthesized through a multi-step process that involves the reaction of various chemical reagents.
作用機序
The mechanism of action of methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride involves the formation of a complex with metal ions such as copper, zinc, and iron. This complex formation results in the activation of oxygen molecules, leading to the production of reactive oxygen species (ROS) such as singlet oxygen and superoxide. These ROS are highly reactive and can damage cellular components such as DNA, proteins, and lipids. In photodynamic therapy, this compound is activated by light to produce ROS, which selectively kill cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
Methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride has several advantages for lab experiments. It is a highly specific fluorescent probe for metal ions such as copper, zinc, and iron. It is also a potent photosensitizer for photodynamic therapy. However, this compound has some limitations for lab experiments. It is unstable in aqueous solutions and requires the use of organic solvents for its preparation. In addition, the hydrophobic nature of this compound makes it difficult to penetrate cell membranes, limiting its use in cellular studies.
将来の方向性
There are several future directions for the use of methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride in scientific research. One area of research is the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions. Another area of research is the optimization of the synthesis method of this compound to improve its stability and solubility in aqueous solutions. In addition, the use of this compound as a photosensitizer in combination with other therapies such as chemotherapy and immunotherapy is an area of active research. Finally, the use of this compound in the study of the role of metal ions in various biological processes such as protein folding and signaling pathways is an area of growing interest.
Conclusion
This compound is a unique chemical compound that has a wide range of scientific research applications. Its mechanism of action involves the formation of a complex with metal ions, leading to the production of reactive oxygen species. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new fluorescent probes and the optimization of the synthesis method. This compound has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
科学的研究の応用
Methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride is widely used in scientific research applications due to its unique properties and mechanism of action. It is used as a fluorescent probe to detect the presence of metal ions such as copper, zinc, and iron in biological samples. This compound is also used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, this compound is used as a tool in the study of various biological processes such as protein-protein interactions, enzyme kinetics, and membrane transport.
特性
IUPAC Name |
methyl 4-(2-ethoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-4-25-19-8-6-5-7-17(19)22-18-11-13(2)21-16-10-9-14(12-15(16)18)20(23)24-3;/h5-12H,4H2,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOZYLIFGSGVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC(=C2)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B3986861.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3986871.png)
![methyl 4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B3986877.png)
![3-{(4-methylphenyl)[(4-methylphenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B3986878.png)


![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B3986913.png)

![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986931.png)
![4-ethyl-5-({1-[(3-hydroxy-6-methylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3986936.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid](/img/structure/B3986960.png)
